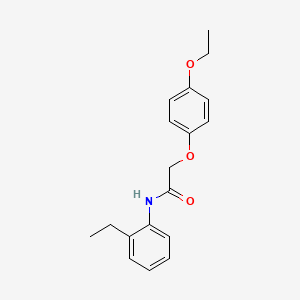![molecular formula C12H18N2O5S2 B5672525 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5672525.png)
3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The compound has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, the compound reduces the production of aqueous humor, which is a fluid that fills the anterior chamber of the eye and contributes to intraocular pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide are primarily related to its inhibition of carbonic anhydrase. The compound has been shown to effectively reduce intraocular pressure in patients with glaucoma, which can help prevent further damage to the optic nerve and preserve vision.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide for lab experiments is its potent inhibition of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide. One area of interest is in the development of new drugs that target carbonic anhydrase for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another potential direction is in the study of the compound's effects on other physiological processes, such as acid-base balance in the body. Finally, further research is needed to better understand the limitations and potential applications of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide in scientific research.
Méthodes De Synthèse
The synthesis of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the treatment of glaucoma, a condition that causes damage to the optic nerve and can lead to blindness. The compound has been shown to effectively lower intraocular pressure, which is a major risk factor for the development and progression of glaucoma.
Propriétés
IUPAC Name |
N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-9(2)8-12(15)14-21(18,19)11-6-4-10(5-7-11)13-20(3,16)17/h4-7,9,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAMVOJGGTTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672448.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide](/img/structure/B5672453.png)

![N-benzyl-N,2-dimethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5672463.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5672470.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-3-methylbenzamide hydrochloride](/img/structure/B5672477.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(2,4-difluorophenoxy)-N-methylacetamide](/img/structure/B5672482.png)
![{3-(2-methoxyethyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5672498.png)
![4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5672506.png)
![5-[1-(2-fluorophenyl)cyclopropyl]-3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5672519.png)
![(3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5672540.png)


![5-(dimethylamino)-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5672556.png)